molecular formula C9H10ClN3S B8742259 2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile CAS No. 56605-42-6

2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile

Cat. No. B8742259
M. Wt: 227.71 g/mol
InChI Key: YTPKVSRRVTUASR-UHFFFAOYSA-N
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Patent
US03950339

Procedure details

To a suspension of 4.5 g. (0.02 mole) of 2-(4-hydroxy-6-propyl-2-pyrimidinylthio)acetamide in 50 ml of phosphorus oxychloride was added 2.98 g. of N,N-diethylaniline. The mixture was heated for ten minutes to reflux temperature. The phosphorus oxychloride was removed in a rotary evaporator and the residue was poured into 150 ml of ice-water. The water mixture was extracted with 100 ml of ether. The ether layer was dried over magnesium sulfate, filtered and evaporated in a rotary evaporator to give an oil. A small amount of the oil was dried in vacuo without purification to afford the analytical sample.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([S:11][CH2:12][C:13]([NH2:15])=O)[N:3]=1.C(N(CC)C1C=CC=CC=1)C.P(Cl)(Cl)([Cl:29])=O>>[Cl:29][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([S:11][CH2:12][C:13]#[N:15])[N:3]=1

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
OC1=NC(=NC(=C1)CCC)SCC(=O)N
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 4.5 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for ten minutes
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CUSTOM
Type
CUSTOM
Details
The phosphorus oxychloride was removed in a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was poured into 150 ml of ice-water
EXTRACTION
Type
EXTRACTION
Details
The water mixture was extracted with 100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
A small amount of the oil was dried in vacuo without purification
CUSTOM
Type
CUSTOM
Details
to afford the analytical sample

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1)CCC)SCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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